molecular formula C16H22BNO2 B11847527 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B11847527
M. Wt: 271.2 g/mol
InChI Key: LPMPVOHDPGUUJX-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that features an indole core substituted with a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the coupling of an indole derivative with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the Suzuki-Miyaura reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form a boronic acid.

    Reduction: The indole core can be reduced under specific conditions to yield different hydrogenated derivatives.

    Substitution: The boronate ester group can participate in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Hydrogenated indole derivatives.

    Substitution: Various substituted indole derivatives depending on the reactants used.

Scientific Research Applications

2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.

    Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism by which 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, which is useful in the design of sensors and other analytical tools.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylindole: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.

    5-Bromo-2,3-dimethylindole: Contains a bromine atom instead of the boronate ester, which affects its reactivity and applications.

    2,3-Dimethyl-5-boronic acid indole: Similar structure but with a boronic acid group instead of a boronate ester.

Properties

Molecular Formula

C16H22BNO2

Molecular Weight

271.2 g/mol

IUPAC Name

2,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

InChI

InChI=1S/C16H22BNO2/c1-10-11(2)18-14-8-7-12(9-13(10)14)17-19-15(3,4)16(5,6)20-17/h7-9,18H,1-6H3

InChI Key

LPMPVOHDPGUUJX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=C3C)C

Origin of Product

United States

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